molecular formula C17H19NO2 B106533 2-((3-(tert-Butyl)phenyl)amino)benzoic acid CAS No. 17332-54-6

2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Cat. No. B106533
CAS RN: 17332-54-6
M. Wt: 269.34 g/mol
InChI Key: DYNQTSWLMWSBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(tert-Butyl)phenyl)amino)benzoic acid (2-TBAB) is an organic compound that has a wide range of applications in the scientific and medical fields. It is a derivative of benzoic acid and is used in many different types of experiments and research. 2-TBAB has been studied for its potential uses in pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

Medicine: Antimicrobial Agent

2-(3-tert-Butylanilino)benzoic acid: may have potential as an antimicrobial agent due to its structural similarity to other benzoic acid derivatives that are known to possess antimicrobial properties . Its efficacy could be explored in the development of new treatments for bacterial infections, particularly as a preservative in pharmaceutical formulations.

Agriculture: Soil Microbial Community Modifier

In agriculture, this compound could influence the soil microbial community structure, which is crucial for plant growth and soil health. Studies on similar benzoic acid derivatives have shown that they can affect soil pH, enzyme activities, and microbial diversity . This application could lead to improved crop yields and soil management practices.

Material Science: Polymer Synthesis

The compound’s benzoic acid moiety could be utilized in material science for the synthesis of novel polymers. Its potential to act as a building block for creating new materials with specific properties like increased durability or thermal stability could be investigated .

Environmental Science: Ecotoxicology

2-(3-tert-Butylanilino)benzoic acid: might be used in environmental science to study the ecotoxicological effects of chemicals on ecosystems. Its impact on aquatic life, soil quality, and plant growth could provide insights into environmental pollution and conservation strategies .

Biochemistry: Enzyme Inhibition

This compound could serve as an enzyme inhibitor in biochemical research. Due to the presence of the tert-butyl group, it might interact with specific enzymes, altering their activity, which could be beneficial in understanding metabolic pathways and designing inhibitors for therapeutic use .

Pharmacology: Drug Development

In pharmacology, 2-(3-tert-Butylanilino)benzoic acid could be explored for its drug development potential. Its benzoic acid core is a common feature in many drugs, and modifications to its structure could lead to the development of new medications with improved efficacy and reduced side effects .

Analytical Chemistry: Chromatography

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It could help in the separation and identification of similar compounds, enhancing the accuracy of analytical methods .

Chemical Synthesis: Organic Reactions

Lastly, 2-(3-tert-Butylanilino)benzoic acid could be used in chemical synthesis as a reagent or catalyst. Its ability to participate in various organic reactions could be harnessed to synthesize complex molecules, which is fundamental in organic chemistry research .

properties

IUPAC Name

2-(3-tert-butylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNQTSWLMWSBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469158
Record name 2-(3-tert-Butylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17332-54-6
Record name 2-(3-tert-Butylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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